molecular formula C6H11NO4S B6188859 5,8-dioxaspiro[3.4]octane-2-sulfonamide CAS No. 2639457-94-4

5,8-dioxaspiro[3.4]octane-2-sulfonamide

Cat. No.: B6188859
CAS No.: 2639457-94-4
M. Wt: 193.22 g/mol
InChI Key: GCEIYPQOBLPCRS-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[34]octane-2-sulfonamide is a chemical compound with the molecular formula C6H11NO4S It is characterized by a spirocyclic structure containing both ether and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dioxaspiro[3.4]octane-2-sulfonamide typically involves the reaction of a suitable spirocyclic precursor with a sulfonamide reagent. One common method involves the use of 5,8-dioxaspiro[3.4]octane-2-methanol as a starting material, which is then reacted with a sulfonamide reagent under specific conditions to yield the desired compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxaspiro[3.4]octane-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5,8-Dioxaspiro[3.4]octane-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,8-dioxaspiro[3.4]octane-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dioxaspiro[34]octane-2-sulfonamide is unique due to the presence of both ether and sulfonamide functional groups within a spirocyclic framework

Properties

CAS No.

2639457-94-4

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

5,8-dioxaspiro[3.4]octane-2-sulfonamide

InChI

InChI=1S/C6H11NO4S/c7-12(8,9)5-3-6(4-5)10-1-2-11-6/h5H,1-4H2,(H2,7,8,9)

InChI Key

GCEIYPQOBLPCRS-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC(C2)S(=O)(=O)N

Purity

95

Origin of Product

United States

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